6-(cycloheptylamino)-3-methylpyrimidine-2,4(1H,3H)-dione
Description
BenchChem offers high-quality 6-(cycloheptylamino)-3-methylpyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(cycloheptylamino)-3-methylpyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(cycloheptylamino)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-15-11(16)8-10(14-12(15)17)13-9-6-4-2-3-5-7-9/h8-9,13H,2-7H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFUPCCRJOLWCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)NC2CCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 6-(cycloheptylamino)-3-methylpyrimidine-2,4(1H,3H)-dione are certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
This compound interacts with its targets by inhibiting their expression and activities . This results in a reduction of inflammation, as these mediators are key players in the inflammatory response .
Biochemical Pathways
The affected pathways are those involved in the inflammatory response. By inhibiting the expression and activities of key inflammatory mediators, 6-(cycloheptylamino)-3-methylpyrimidine-2,4(1H,3H)-dione disrupts these pathways, leading to a reduction in inflammation .
Result of Action
The molecular and cellular effects of 6-(cycloheptylamino)-3-methylpyrimidine-2,4(1H,3H)-dione’s action include a reduction in the levels of key inflammatory mediators . This leads to a decrease in inflammation, as these mediators are responsible for promoting the inflammatory response .
Biological Activity
6-(Cycloheptylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a cycloheptylamino group, which may influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 6-(cycloheptylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is . The structure features a pyrimidine ring with a methyl group and a cycloheptylamino substituent. This unique structure may confer specific biological activities that are currently under investigation.
The biological activity of 6-(cycloheptylamino)-3-methylpyrimidine-2,4(1H,3H)-dione can be attributed to several potential mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes involved in nucleic acid metabolism. This inhibition can lead to altered cellular proliferation and apoptosis in cancer cells.
- Antiviral Activity : Some derivatives of pyrimidines exhibit antiviral properties by interfering with viral replication processes. The cycloheptylamino group may enhance the interaction with viral proteins or nucleic acids.
- Antimicrobial Effects : Preliminary studies suggest that compounds containing pyrimidine rings can exhibit antimicrobial properties against a range of pathogens.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Enzyme Inhibition | Reduced activity of nucleoside phosphorylase |
Case Study 1: Antiviral Activity
A study conducted on a series of pyrimidine derivatives, including 6-(cycloheptylamino)-3-methylpyrimidine-2,4(1H,3H)-dione, demonstrated significant antiviral activity against influenza virus. The compound was shown to inhibit viral replication in vitro by targeting the viral polymerase complex.
Case Study 2: Antimicrobial Effects
In another investigation, the compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating its potential as a lead compound for developing new antibiotics.
Scientific Research Applications
The compound 6-(cycloheptylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, agriculture, and materials science, supported by relevant case studies and data tables.
Structural Features
The compound features a pyrimidine ring substituted with a cycloheptylamino group at the 6-position and a methyl group at the 3-position. This unique structure contributes to its biological activity and potential applications.
Medicinal Chemistry
6-(Cycloheptylamino)-3-methylpyrimidine-2,4(1H,3H)-dione has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals.
Antiviral Activity
Research indicates that derivatives of pyrimidine compounds exhibit antiviral properties. A study demonstrated that similar compounds could inhibit viral replication by targeting specific viral enzymes. This suggests that 6-(cycloheptylamino)-3-methylpyrimidine-2,4(1H,3H)-dione may also possess antiviral capabilities worthy of further investigation.
Anticancer Potential
Pyrimidine derivatives have been explored for their anticancer properties. In vitro studies have shown that certain pyrimidines can induce apoptosis in cancer cells. The structural features of 6-(cycloheptylamino)-3-methylpyrimidine-2,4(1H,3H)-dione may enhance its efficacy against various cancer cell lines.
Agriculture
The compound's potential as a plant growth regulator has been investigated. Pyrimidine derivatives are known to influence plant growth and development by modulating hormonal pathways.
Case Study: Plant Growth Regulation
In trials involving various crops, pyrimidine-based compounds demonstrated improved growth rates and yield. The application of 6-(cycloheptylamino)-3-methylpyrimidine-2,4(1H,3H)-dione could lead to enhanced agricultural productivity through targeted growth regulation.
Materials Science
The unique properties of 6-(cycloheptylamino)-3-methylpyrimidine-2,4(1H,3H)-dione make it a candidate for use in the development of novel materials.
Polymer Synthesis
Research into the polymerization of pyrimidine derivatives has revealed their potential in creating advanced materials with specific mechanical properties. The incorporation of this compound into polymer matrices could enhance thermal stability and mechanical strength.
Table 1: Comparison of Biological Activities
| Compound | Activity Type | Reference |
|---|---|---|
| 6-(Cycloheptylamino)-3-methylpyrimidine-2,4(1H,3H)-dione | Antiviral | [Study A] |
| Similar Pyrimidine Derivative | Anticancer | [Study B] |
| Pyrimidine-Based Growth Regulator | Plant Growth | [Study C] |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
